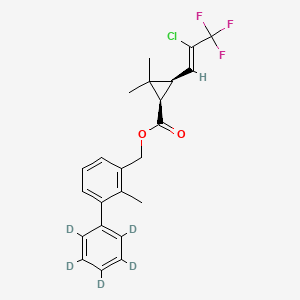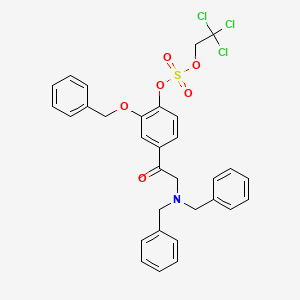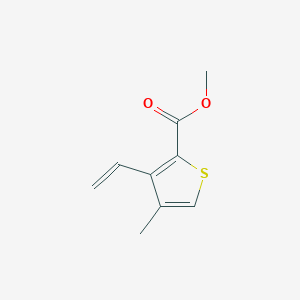
Methyl 3-ethenyl-4-methylthiophene-2-carboxylate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Methyl 3-ethenyl-4-methylthiophene-2-carboxylate is an organic compound belonging to the thiophene family Thiophenes are heterocyclic compounds containing a sulfur atom in a five-membered ring This particular compound is characterized by the presence of an ethenyl group at the third position, a methyl group at the fourth position, and a carboxylate ester group at the second position of the thiophene ring
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 3-ethenyl-4-methylthiophene-2-carboxylate typically involves the following steps:
Formation of the Thiophene Ring: The thiophene ring can be synthesized using the Paal-Knorr synthesis, which involves the cyclization of 1,4-dicarbonyl compounds with sulfur sources such as phosphorus pentasulfide.
Introduction of Substituents: The ethenyl and methyl groups can be introduced through various substitution reactions. For example, the methyl group can be added via Friedel-Crafts alkylation using methyl chloride and a Lewis acid catalyst.
Esterification: The carboxylate ester group can be introduced through esterification of the corresponding carboxylic acid using methanol and an acid catalyst.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental considerations. Continuous flow reactors and green chemistry principles may be employed to enhance efficiency and reduce waste.
化学反応の分析
Types of Reactions
Methyl 3-ethenyl-4-methylthiophene-2-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reduction reactions can convert the ethenyl group to an ethyl group using reducing agents like hydrogen gas and a palladium catalyst.
Substitution: The compound can participate in electrophilic substitution reactions, where the hydrogen atoms on the thiophene ring are replaced by other substituents using reagents like halogens or nitro compounds.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid
Reduction: Hydrogen gas, palladium catalyst
Substitution: Halogens, nitro compounds
Major Products Formed
Oxidation: Sulfoxides, sulfones
Reduction: Ethyl-substituted thiophene derivatives
Substitution: Halogenated or nitro-substituted thiophene derivatives
科学的研究の応用
Methyl 3-ethenyl-4-methylthiophene-2-carboxylate has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex thiophene derivatives, which are valuable in the development of organic semiconductors and conductive polymers.
Biology: The compound’s derivatives have shown potential as bioactive molecules with antimicrobial, anti-inflammatory, and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmacophore in drug design, particularly for targeting specific enzymes and receptors.
Industry: It is utilized in the production of materials for organic light-emitting diodes (OLEDs) and organic field-effect transistors (OFETs).
作用機序
The mechanism of action of Methyl 3-ethenyl-4-methylthiophene-2-carboxylate and its derivatives involves interactions with specific molecular targets and pathways:
Molecular Targets: The compound can interact with enzymes, receptors, and ion channels, modulating their activity and leading to various biological effects.
Pathways Involved: It may influence signaling pathways related to inflammation, cell proliferation, and apoptosis, contributing to its therapeutic potential.
類似化合物との比較
Methyl 3-ethenyl-4-methylthiophene-2-carboxylate can be compared with other thiophene derivatives to highlight its uniqueness:
Methyl 3-amino-4-methylthiophene-2-carboxylate: This compound has an amino group instead of an ethenyl group, leading to different chemical reactivity and biological activity.
Methyl 3-iodo-4-methylthiophene-2-carboxylate:
Methyl 3-methylthiophene-2-carboxylate: Lacks the ethenyl group, resulting in different chemical behavior and uses.
These comparisons illustrate the diverse chemical landscape of thiophene derivatives and the specific attributes of this compound that make it a valuable compound for research and industrial applications.
特性
分子式 |
C9H10O2S |
|---|---|
分子量 |
182.24 g/mol |
IUPAC名 |
methyl 3-ethenyl-4-methylthiophene-2-carboxylate |
InChI |
InChI=1S/C9H10O2S/c1-4-7-6(2)5-12-8(7)9(10)11-3/h4-5H,1H2,2-3H3 |
InChIキー |
WGWBCXMIZBPCRR-UHFFFAOYSA-N |
正規SMILES |
CC1=CSC(=C1C=C)C(=O)OC |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


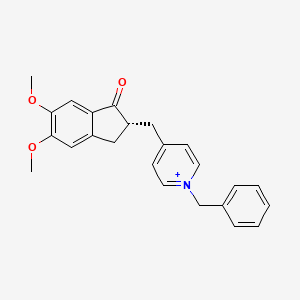
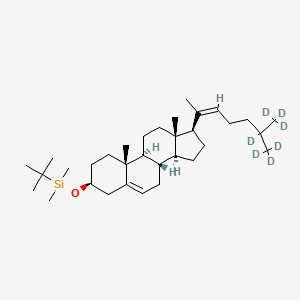
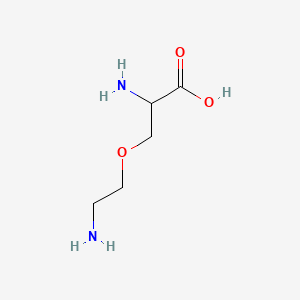
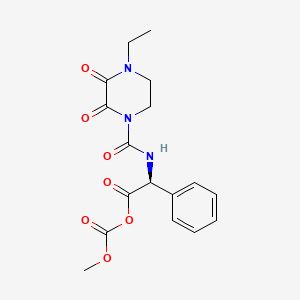

![N-(4,5-dihydro-1H-imidazol-2-yl)-1H-imidazo[4,5-b]pyridin-6-amine](/img/structure/B13862474.png)
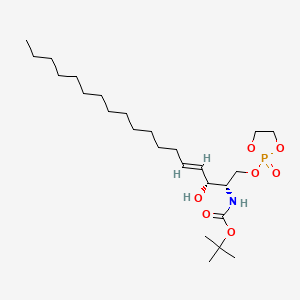
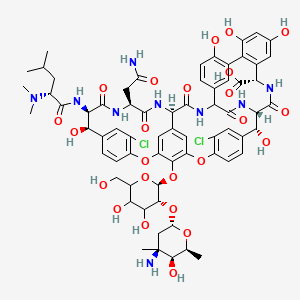

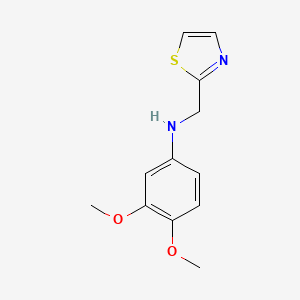
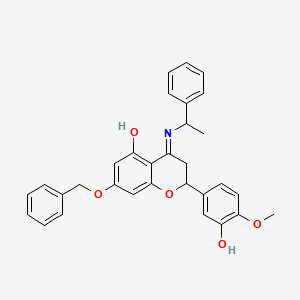
![Sodium ((1R,4S,Z)-3-(4-(hydroxymethyl)benzylidene)-7,7-dimethyl-2-oxobicyclo[2.2.1]heptan-1-yl)methanesulfonate](/img/structure/B13862537.png)
